molecular formula C11H10O3 B6256305 2-(3-methyl-1-benzofuran-5-yl)acetic acid CAS No. 152150-36-2

2-(3-methyl-1-benzofuran-5-yl)acetic acid

Cat. No.: B6256305
CAS No.: 152150-36-2
M. Wt: 190.2
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Description

2-(3-methyl-1-benzofuran-5-yl)acetic acid is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a methyl group at the 3-position and an acetic acid moiety at the 5-position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-1-benzofuran-5-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include catalytic cyclization and alkylation reactions, which are scalable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-1-benzofuran-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Halogens (chlorine, bromine), nitro compounds, sulfonic acids.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives.

Mechanism of Action

The mechanism of action of 2-(3-methyl-1-benzofuran-5-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(3-methyl-1-benzofuran-5-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

    2-(3-methyl-1-benzofuran-5-yl)butanoic acid: Similar structure with a butanoic acid moiety instead of acetic acid.

Uniqueness

2-(3-methyl-1-benzofuran-5-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .

Properties

CAS No.

152150-36-2

Molecular Formula

C11H10O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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